molecular formula C13H12Cl2N4O B2839539 1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2309775-70-8

1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2839539
CAS No.: 2309775-70-8
M. Wt: 311.17
InChI Key: IDHYOOJKKNHVNQ-UHFFFAOYSA-N
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Description

1-{[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a synthetic chemical compound featuring a 1,2,3-triazole moiety linked to an azetidine ring. The 1,2,3-triazole core is a privileged structure in medicinal chemistry and chemical biology, often utilized in the synthesis of novel molecular entities for pharmaceutical research . Compounds containing the azetidine scaffold are of significant interest in drug discovery for their role as bioisosteres and conformational constraints . The structural framework of this reagent suggests potential applications as a building block in the development of protease inhibitors, enzyme ligands, and other biologically active molecules, although its specific mechanism of action and research value require further investigation . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers are responsible for verifying the identity, purity, and suitability of this compound for their specific applications. This is a hypothetical description based on related chemical structures; specific data for this compound was not available.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O/c14-11-2-1-10(5-12(11)15)13(20)18-6-9(7-18)8-19-4-3-16-17-19/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHYOOJKKNHVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Azetidine Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the triazole and azetidine intermediates with the dichlorophenyl group under suitable conditions, often using catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.

Scientific Research Applications

1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving triazole and azetidine moieties.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the azetidine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azetidine-Triazole Derivatives

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 3,4-Dichlorobenzoyl, azetidin-3-ylmethyl High hydrophobicity, rigid scaffold Carbonic anhydrase-II inhibition (predicted), anticancer (in silico)
1-(Azetidin-3-yl(phenyl)methyl)-1H-1,2,3-triazole hydrochloride Phenyl, azetidinylmethyl Reduced halogenation; enhanced solubility Not reported
1-(3-Azetidinylmethyl)-1H-1,2,3-triazole hydrochloride Unsubstituted azetidine Minimal steric hindrance Intermediate in drug synthesis
1-{1-[(3-Methoxyphenyl)methyl]azetidin-3-yl}-1H-1,2,3-triazole 3-Methoxybenzyl Electron-donating group; altered pharmacokinetics Screening candidate (unspecified)

Key Observations :

  • Halogenation: The 3,4-dichlorobenzoyl group in the target compound enhances lipophilicity and enzyme-binding affinity compared to non-halogenated analogs (e.g., phenyl or methoxy derivatives) . This aligns with trends in carboxamide-containing inhibitors, where chloro-substituents improve target residence time .
  • Azetidine vs.

Functional Analogues

Table 2: Bioactive Triazole Derivatives with Diverse Scaffolds

Compound Name Core Structure Target/Activity Potency (IC50/EC50) Reference
Target Compound Azetidine-triazole Carbonic anhydrase-II (predicted) Not reported (docking score: −9.2 kcal/mol)
1-(3,4-Dichlorophenyl)-4-(((imidazolyl)thio)methyl)-1H-1,2,3-triazole (6a ) Imidazole-triazole hybrid GSK-3β inhibition (anticancer) IC50: 1.8 µM (GSK-3β)
4-(Fluorophenoxy)methyl-azetidine-triazole (S727-0501) Fluorophenoxy-azetidine-triazole Antifungal/antibacterial (screened) MIC: 8 µg/mL (C. albicans)

Key Findings :

  • Enzyme Inhibition: The target compound’s molecular docking score (−9.2 kcal/mol) suggests stronger carbonic anhydrase-II binding than non-dichlorinated triazoles . However, imidazole-triazole hybrids (e.g., 6a) exhibit superior anticancer potency due to dual pharmacophore synergy .
  • Antimicrobial Activity: Fluorophenoxy-substituted analogs (e.g., S727-0501) demonstrate broader microbial inhibition, likely due to enhanced membrane penetration from fluorine’s electronegativity .

Research Findings and Molecular Docking Insights

  • Carbonic Anhydrase-II Inhibition : Docking studies reveal the target compound’s 3,4-dichlorobenzoyl group forms halogen bonds with Thr199 and hydrophobic interactions with Val121, mimicking sulfonamide inhibitors .
  • The dichlorophenyl moiety may stabilize interactions with the ATP-binding pocket .
  • Synthetic Yield : CuAAC synthesis achieves >95% regioselectivity, outperforming thermal cycloadditions .

Q & A

Q. What are the optimal synthetic routes for preparing 1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole?

The compound is typically synthesized via multi-step protocols:

  • Step 1 : Formation of the azetidine intermediate by reacting 3,4-dichlorobenzoyl chloride with azetidine under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 2 : Functionalization of the azetidine ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "Click chemistry") to introduce the triazole moiety. Key parameters include maintaining anhydrous conditions, controlled temperature (25–60°C), and stoichiometric ratios of azide and alkyne precursors .
  • Step 3 : Purification via column chromatography or recrystallization, validated by NMR and mass spectrometry .

Q. How can the structural conformation of this compound be validated experimentally?

  • X-ray crystallography : Use SHELXL for refinement to resolve dihedral angles between the azetidine, triazole, and dichlorobenzoyl groups. This reveals steric interactions impacting reactivity .
  • Spectroscopic analysis : 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm regioselectivity of the triazole ring (1,4-disubstitution) and FT-IR for functional group identification (e.g., C=O stretch at ~1680 cm1^{-1}) .

Q. What biological targets are associated with this compound?

The triazole and dichlorobenzoyl groups confer potential interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., G-protein-coupled receptors). Computational docking studies suggest hydrophobic interactions via the dichlorophenyl group and hydrogen bonding via the triazole nitrogen atoms .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in catalytic systems?

  • Steric effects : The azetidine ring’s constrained geometry limits access to the triazole’s N2 position, reducing nucleophilic substitution efficiency. This is evidenced by crystallographic data showing a dihedral angle >45° between the azetidine and triazole planes .
  • Electronic effects : Electron-withdrawing 3,4-dichlorobenzoyl group destabilizes the azetidine’s lone pair, enhancing electrophilicity at the triazole’s C4 position. DFT calculations (B3LYP/6-31G*) support this .

Q. How can contradictory bioactivity data across studies be reconciled?

Discrepancies in IC50_{50} values (e.g., anticancer assays) may arise from:

  • Solvent polarity : Higher DMSO concentrations (>1%) reduce membrane permeability, artificially lowering activity .
  • Cell line variability : Breast cancer lines (MCF-7) may show higher sensitivity due to overexpression of target receptors compared to colon lines (HT-29) .
  • Solution-state aggregation : Dynamic light scattering (DLS) can identify nanoaggregates that skew dose-response curves .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Structural modifications : Introduce electron-donating groups (e.g., methoxy) at the benzoyl para-position to reduce cytochrome P450-mediated oxidation .
  • Prodrug approaches : Mask the triazole’s NH group with acetyl or PEGylated moieties, as shown in analogous sulfonamide derivatives .

Methodological Considerations

Q. Which computational tools are recommended for studying structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Glide to predict binding modes with targets like kinases or proteases. Use the MM-GBSA method for binding free energy calculations .
  • MD simulations : GROMACS with CHARMM force fields to assess conformational stability over 100-ns trajectories .

Q. How should researchers address low yields in Click chemistry steps?

  • Catalyst optimization : Replace Cu(I)Br with Cu(I)I for higher regioselectivity (1,4:1,5 ratio > 95:5) .
  • Microwave-assisted synthesis : Reduce reaction time from 12 h to 30 min while maintaining yields >85% .

Future Research Directions

Q. What unexplored applications exist for this compound?

  • Antimicrobial studies : Test against ESKAPE pathogens, leveraging the dichlorobenzoyl group’s membrane-disruptive properties .
  • Materials science : Explore coordination chemistry with transition metals (e.g., Ru or Ir) for luminescent materials .

Q. How can synthetic scalability be balanced with green chemistry principles?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .
  • Flow chemistry : Implement continuous-flow reactors to minimize waste and improve reproducibility .

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